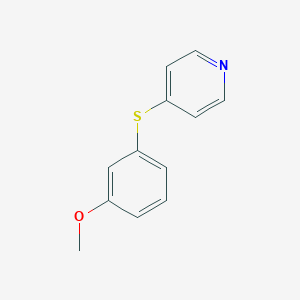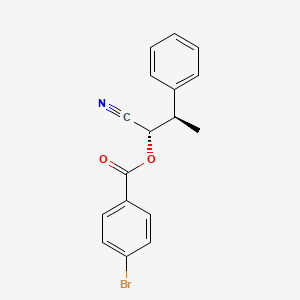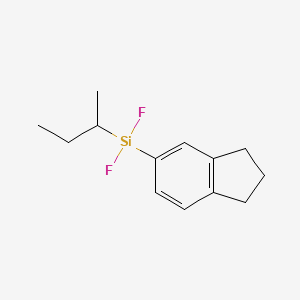
(Butan-2-yl)(2,3-dihydro-1H-inden-5-yl)difluorosilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Butan-2-yl)(2,3-dihydro-1H-inden-5-yl)difluorosilane is a chemical compound that features a unique combination of a butan-2-yl group and a 2,3-dihydro-1H-inden-5-yl group attached to a difluorosilane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)(2,3-dihydro-1H-inden-5-yl)difluorosilane typically involves the reaction of a suitable indene derivative with a butan-2-yl silane precursor under controlled conditions. The reaction conditions often include the use of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
(Butan-2-yl)(2,3-dihydro-1H-inden-5-yl)difluorosilane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the difluorosilane group to other silicon-containing functionalities.
Substitution: The difluorosilane group can be substituted with other nucleophiles, leading to the formation of new silicon-based compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like Grignard reagents. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of silicon-containing compounds with different functional groups.
Scientific Research Applications
(Butan-2-yl)(2,3-dihydro-1H-inden-5-yl)difluorosilane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a precursor for silicon-containing pharmaceuticals.
Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (Butan-2-yl)(2,3-dihydro-1H-inden-5-yl)difluorosilane involves its interaction with various molecular targets and pathways. The difluorosilane group can participate in silicon-based chemistry, forming stable bonds with other elements. This stability is crucial for its applications in materials science and organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
(Butan-2-yl)(2,3-dihydro-1H-inden-5-yl)difluorosilane: Unique due to the presence of both butan-2-yl and 2,3-dihydro-1H-inden-5-yl groups.
(Butan-2-yl)(2,3-dihydro-1H-inden-5-yl)ethylamine: Similar structure but with an amine group instead of difluorosilane.
1-(2,3-dihydro-1H-inden-5-yl)-2-(pyrrolidin-1-yl)butan-1-one: Contains an indanyl group and a pyrrolidinyl group, used in different applications.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
918446-90-9 |
|---|---|
Molecular Formula |
C13H18F2Si |
Molecular Weight |
240.36 g/mol |
IUPAC Name |
butan-2-yl-(2,3-dihydro-1H-inden-5-yl)-difluorosilane |
InChI |
InChI=1S/C13H18F2Si/c1-3-10(2)16(14,15)13-8-7-11-5-4-6-12(11)9-13/h7-10H,3-6H2,1-2H3 |
InChI Key |
VUIROARUQYKDHU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)[Si](C1=CC2=C(CCC2)C=C1)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Thieno[2,3-b]pyridine-5-carbonitrile, 4,6-diamino-3-phenyl-](/img/structure/B12602205.png)
![1,2-Dibromo-4,5-bis({6-[2-(2-methoxyethoxy)ethoxy]hexyl}oxy)benzene](/img/structure/B12602209.png)
![5-{[4-(Methylamino)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B12602213.png)
![7-[Bis(4-methylphenyl)amino]-9,9-dimethyl-9H-fluoren-2-OL](/img/structure/B12602220.png)
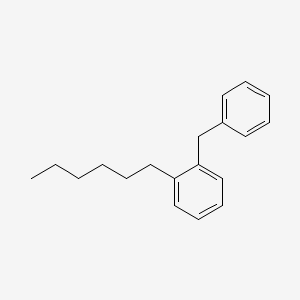
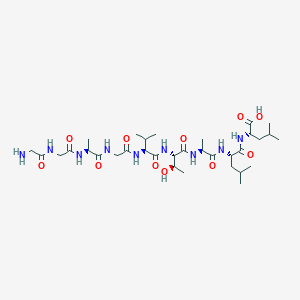
![2H-Benzo[a]quinolizin-2-one, 6,7-dihydro-1,3,4-trimethyl-](/img/structure/B12602241.png)
![{3-Fluoro-6-[4-(trifluoromethyl)phenyl]pyridin-2-yl}methanol](/img/structure/B12602244.png)
![3-[(1-Ethoxyethyl)sulfanyl]propan-1-OL](/img/structure/B12602247.png)
![N-[2-(1-Benzofuran-2-yl)pyridin-3-yl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B12602257.png)
![7-Methoxy-3-methyl-5-phenyl-1H-pyrazolo[4,3-c]isoquinoline](/img/structure/B12602263.png)
![N-[1-(2,5-Dimethoxybenzoyl)cyclohexyl]-4-ethylbenzamide](/img/structure/B12602276.png)
